3-Pentyl-1-(trifluoromethanesulfonyl)cyclopent-1-ene
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Overview
Description
3-Pentyl-1-(trifluoromethanesulfonyl)cyclopent-1-ene is a chemical compound with the molecular formula C11H17F3O2S It is a derivative of cyclopentene, substituted with a pentyl group and a trifluoromethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentyl-1-(trifluoromethanesulfonyl)cyclopent-1-ene typically involves the reaction of cyclopentene with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Pentyl-1-(trifluoromethanesulfonyl)cyclopent-1-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of cyclopentane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Cyclopentane derivatives.
Scientific Research Applications
3-Pentyl-1-(trifluoromethanesulfonyl)cyclopent-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Pentyl-1-(trifluoromethanesulfonyl)cyclopent-1-ene exerts its effects is primarily through its ability to act as an electrophile. The trifluoromethanesulfonyl group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions .
Comparison with Similar Compounds
Similar Compounds
- Cyclopent-1-en-1-yl trifluoromethanesulfonate
- Cyclopent-1-en-1-yl methanesulfonate
- Cyclopent-1-en-1-yl toluenesulfonate
Uniqueness
3-Pentyl-1-(trifluoromethanesulfonyl)cyclopent-1-ene is unique due to the presence of both a pentyl group and a trifluoromethanesulfonyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, which are not observed in its analogs .
Properties
CAS No. |
833447-11-3 |
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Molecular Formula |
C11H17F3O2S |
Molecular Weight |
270.31 g/mol |
IUPAC Name |
3-pentyl-1-(trifluoromethylsulfonyl)cyclopentene |
InChI |
InChI=1S/C11H17F3O2S/c1-2-3-4-5-9-6-7-10(8-9)17(15,16)11(12,13)14/h8-9H,2-7H2,1H3 |
InChI Key |
JIYUWSQGOJHAHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(=C1)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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